3-(1,1-Dimethylethyl)-4-nitroso-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl is an organic compound characterized by the presence of a nitroso group attached to a biphenyl structure with a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl typically involves the nitration of biphenyl followed by the introduction of the tert-butyl group. The nitroso group is then introduced through a nitrosation reaction. Common reagents used in these reactions include nitric acid for nitration and tert-butyl chloride for the introduction of the tert-butyl group. The nitrosation reaction often employs sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl.
Reduction: 3-(1,1-Dimethylethyl)-4-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl
- 3-(1,1-Dimethylethyl)-4-amino-1,1’-biphenyl
- 4-(1,1-Dimethylethyl)-1,1’-biphenyl
Uniqueness
3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other biphenyl derivatives that may lack the nitroso functionality.
Properties
CAS No. |
275795-16-9 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-tert-butyl-1-nitroso-4-phenylbenzene |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)14-11-13(9-10-15(14)17-18)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
VJANPCXLBDGFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.